

Cross-Resistance Between Myclobutanil and Other DMI Fungicides: A Comparative Guide

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Compound of Interest

Compound Name: *Myclobutanil*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cross-resistance patterns between the demethylation inhibitor (DMI) fungicide **myclobutanil** and other fungicides within the same class. The information presented is collated from various experimental studies to aid in research and the development of effective disease management and drug development strategies.

Understanding DMI Fungicide Resistance

Demethylation inhibitor (DMI) fungicides, including **myclobutanil**, target the C14-demethylase enzyme (encoded by the CYP51 gene) in the ergosterol biosynthesis pathway, a critical component of fungal cell membranes.^[1] Resistance to DMIs is a quantitative trait that often develops gradually through various molecular mechanisms.^[2] When a fungal pathogen develops resistance to one DMI fungicide, it may also exhibit decreased susceptibility to other DMIs, a phenomenon known as cross-resistance.^[3] This occurs because the mechanism of resistance can be effective against multiple fungicides within the same chemical class.^[3]

The primary mechanisms governing resistance to DMI fungicides include:

- **Target Site Modification:** Point mutations in the CYP51 gene can alter the structure of the target enzyme, reducing the binding affinity of the fungicide.^{[1][4]}

- **Overexpression of the Target Gene:** Increased expression of the CYP51 gene leads to higher levels of the target enzyme, requiring a greater concentration of the fungicide for effective inhibition.[\[1\]](#)[\[5\]](#)
- **Increased Efflux Pump Activity:** Overexpression of genes encoding ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters can actively pump the fungicide out of the fungal cell.[\[2\]](#)[\[5\]](#)

These mechanisms can act alone or in combination, leading to varying degrees of resistance and different cross-resistance profiles.[\[2\]](#)

Quantitative Assessment of Cross-Resistance

The following tables summarize key experimental data on the cross-resistance between **myclobutanil** and other DMI fungicides in various fungal pathogens. The 50% effective concentration (EC₅₀), which is the concentration of a fungicide that inhibits 50% of the fungal growth, is a standard metric for quantifying fungicide sensitivity.

Table 1: Cross-Resistance in *Venturia inaequalis* (Apple Scab)

DMI Fungicide	Correlation with Myclobutanil Resistance	Key Findings & Quantitative Data
Tebuconazole	Strong Positive Correlation	A study on 40 isolates of <i>V. inaequalis</i> found a strong positive correlation ($r = 0.91$; $P < 0.001$) between resistance to myclobutanil and tebuconazole. [6] [7]
Difenoconazole	Variable/Incomplete	Widespread resistance to myclobutanil has been observed in <i>V. inaequalis</i> populations. [5] [8] However, many of these populations remained sensitive to difenoconazole, indicating incomplete cross-resistance. [5] [8] For baseline isolates, the mean EC50 for difenoconazole was 0.002 $\mu\text{g/ml}$. [5] [8]
Flusilazole	Positive Correlation	A major shift towards reduced sensitivity to myclobutanil, flusilazole, and difenoconazole has been observed, with the highest proportion of resistant isolates found for myclobutanil. [9] [10]

Table 2: Cross-Resistance in *Monilinia fructicola* (Brown Rot)

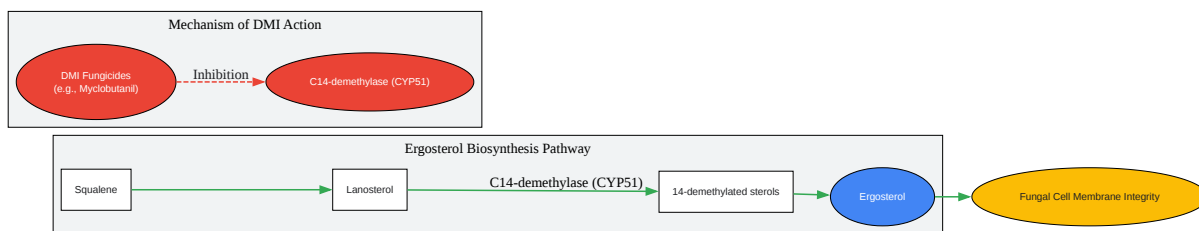
DMI Fungicide	Genotype	Myclobutanil EC50 (µg/ml)	Other DMI EC50 (µg/ml)	Correlation/Key Findings
Propiconazole	Wild-type	1.13	0.026	Incomplete cross-resistance was detected between propiconazole and tebuconazole in both wild-type ($r = 0.45$) and G461S ($r = 0.38$) populations. [11] [12]
G461S mutant	8.443	0.236		
Prothioconazole	Wild-type	1.13	0.002	No cross-sensitivity was observed among wild-type isolates between prothioconazole and the other DMIs tested. [11] [12]
G461S mutant	8.443	0.115		
Tebuconazole	Wild-type	1.13	0.096	Incomplete cross-resistance was detected between propiconazole and tebuconazole in both wild-type ($r = 0.45$) and G461S ($r = 0.38$)

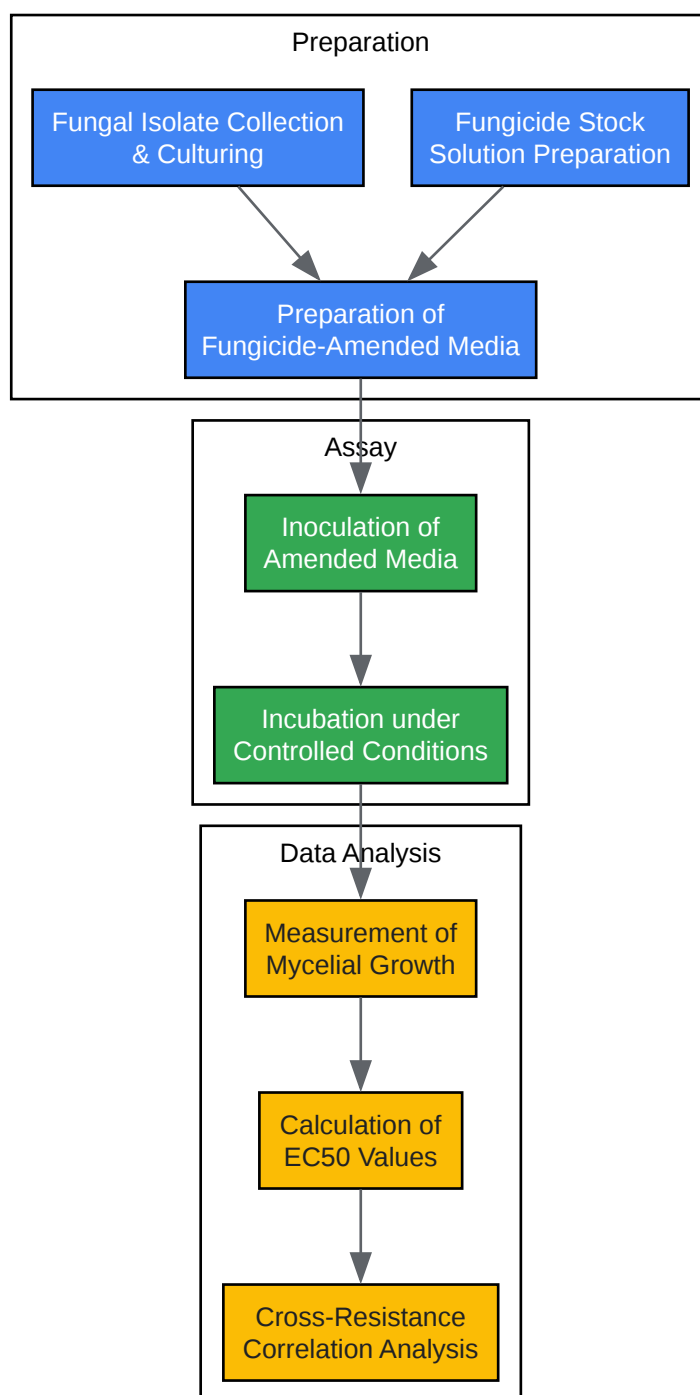
populations.[\[11\]](#)[\[12\]](#)

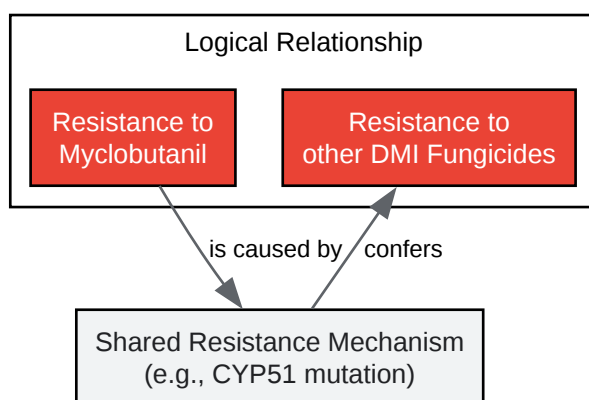
G461S mutant	8.443	1.482
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Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.







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